molecular formula C15H11N3O5S B2582202 Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone CAS No. 339015-75-7

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone

Cat. No.: B2582202
CAS No.: 339015-75-7
M. Wt: 345.33
InChI Key: IQOTUNFRBZLVEJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone is a sulfone derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group and a methyl sulfone moiety. The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for esters or amides . The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity or influence interactions with biological targets.

Properties

IUPAC Name

5-(2-methylsulfonylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c1-24(21,22)13-5-3-2-4-12(13)15-16-14(17-23-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOTUNFRBZLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group (–SO₂–) enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. For example:

  • Hydrolysis : Under alkaline conditions (NaOH, aqueous ethanol, reflux), the sulfone group can undergo hydrolysis to form sulfonic acid derivatives .

  • Amination : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, 60–80°C) yields substituted sulfonamides .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsProductYield (%)Reference
HydrolysisNaOH, EtOH/H₂O, refluxSulfonic acid derivative72–85
AminationMethylamine, DMF, 60°CN-Methylsulfonamide68

Reduction of the Nitro Group

The 4-nitrophenyl moiety can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C, EtOH) or Fe/HCl:

  • Reduction yields 4-aminophenyl derivatives, which serve as intermediates for further functionalization (e.g., azo coupling) .

Key Data:

  • Catalytic Hydrogenation : 10% Pd-C, 50 psi H₂, 25°C, 6 h → 89% yield of amine.

  • Fe/HCl Reduction : Fe powder, HCl (conc.), EtOH, reflux → 78% yield .

Oxidation of the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits stability under mild oxidizing conditions but can undergo ring-opening in the presence of strong oxidizers (e.g., KMnO₄/H₂SO₄):

  • Oxidation generates carboxylic acid and sulfonic acid fragments .

Mechanism:

  • Oxadiazole ring cleavage via electrophilic attack on the nitrogen atoms.

  • Formation of intermediate nitrile oxides.

  • Further oxidation to carboxylic acids .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes):

  • Reaction with phenylacetylene (CuI, DMF, 120°C) forms triazole derivatives.

Example:

Oxadiazole+HC≡CPhCuITriazole derivative(Yield: 63%)[1]\text{Oxadiazole} + \text{HC≡CPh} \xrightarrow{\text{CuI}} \text{Triazole derivative} \quad (\text{Yield: 63\%}) \quad[1]

Biocatalytic Modifications

Recent studies demonstrate enzymatic functionalization using Myceliophthora thermophila laccase:

  • Ortho-quinone Intermediate Formation : Laccase oxidizes catechol derivatives to ortho-quinones, enabling 1,4-thia-Michael additions to the oxadiazole thiol group .

Table 2: Biocatalytic Reaction Parameters

EnzymeSubstrateConditionsProductYield (%)
LaccaseCatecholpH 4.5, 25°C, 3 hThioether adduct75–94

Sulfone Group Reactivity

The methylsulfonyl moiety participates in:

  • Nucleophilic Displacement : With Grignard reagents (e.g., MeMgBr) to form alkylated derivatives .

  • Radical Reactions : Initiated by AIBN in toluene, forming sulfonyl radicals for C–S bond formation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit notable anticancer properties. Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone has been evaluated for its ability to inhibit cancer cell proliferation. In a study involving various substituted oxadiazoles, it was found that the presence of nitrophenyl groups enhances the cytotoxic activity against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Oxadiazole derivatives have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Materials Science

Synthesis of Advanced Materials
this compound is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its sulfone group contributes to enhanced thermal stability and mechanical strength in polymer matrices. Studies have demonstrated that incorporating this compound into polymer blends improves their thermal properties significantly compared to conventional polymers .

Fluorescent Probes
Due to its unique structural features, this compound can serve as a fluorescent probe in various applications, including biological imaging and sensing. The nitrophenyl moiety can enhance fluorescence properties, making it suitable for tracking cellular processes or detecting specific biomolecules .

Analytical Chemistry

Chromatographic Applications
this compound has been explored as a potential stationary phase modifier in high-performance liquid chromatography (HPLC). Its ability to interact with different analytes can improve separation efficiency and selectivity for complex mixtures .

Spectroscopic Studies
This compound is also useful in spectroscopic studies due to its distinct absorption characteristics. It has been employed in UV-visible spectroscopy to analyze various chemical reactions and quantify concentrations of other compounds in solution .

Case Studies

Study Title Focus Area Findings
Anticancer Efficacy of Oxadiazole DerivativesMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than traditional chemotherapeutics .
Synthesis and Characterization of Sulfone PolymersMaterials ScienceEnhanced thermal stability and mechanical properties were observed when incorporating this compound into polymer matrices .
Development of Fluorescent ProbesAnalytical ChemistrySuccessfully used as a fluorescent probe for imaging cellular processes; showed high sensitivity and specificity .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the oxadiazole ring and sulfone moiety can participate in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound A : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide

  • Key Differences: Heterocyclic Core: Replaces the phenyl sulfone group with a thiophene-sulfonamide system. Substituents: The 4-fluorophenyl group (moderate electron-withdrawing) vs. 4-nitrophenyl (strong electron-withdrawing) on the oxadiazole. Fluorine may improve metabolic stability, while nitro groups enhance electrophilicity. Sulfonamide vs. Sulfone: The sulfonamide group in Compound A can participate in hydrogen bonding, whereas the sulfone in the target compound is more electron-deficient and less interactive.

Compound B : Diphenyl sulfone derivatives with oxazol-5-yl groups (e.g., {4-(benzyl/methyl)-2-[4-(4-X-phenyl-sulfonyl)phenyl]-1,3-oxazol-5-yl} ethyl carbonates)

  • Key Differences :
    • Heterocyclic Ring : Oxazole (one nitrogen, one oxygen) vs. 1,2,4-oxadiazole (two nitrogens, one oxygen). Oxadiazoles are generally more rigid and stable under physiological conditions.
    • Substituent Position : The target compound’s nitro group is para-substituted, whereas Compound B derivatives feature variable X-substituents (e.g., halogens, alkyl) on the sulfonylphenyl group, influencing electronic and steric profiles.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects :
    • The nitro group in the target compound induces stronger electron withdrawal than fluorine in Compound A or methoxy groups in Compound B. This may enhance electrophilic reactivity or polarize the oxadiazole ring for nucleophilic attack .
  • Sulfonamides (Compound A) generally exhibit better solubility than sulfones due to hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B
Core Structure Phenyl sulfone + oxadiazole Thiophene sulfonamide + oxadiazole Diphenyl sulfone + oxazole
Substituent 4-Nitrophenyl 4-Fluorophenyl, 4-methoxyphenyl Variable X-substituents (e.g., halogens, alkyl)
Functional Group Sulfone Sulfonamide Sulfone
Electron Effects Strong EWG (NO₂) Moderate EWG (F), EDG (OCH₃) Variable (depends on X)
Predicted LogP High (due to NO₂) Moderate (F: low, OCH₃: moderate) Variable (lower with polar X)
Biological Activity Hypothesized cytotoxicity (untested) Unknown (structural analog) Cytotoxic (experimentally observed)

Notes on Research Limitations

  • Direct experimental data for the target compound (e.g., solubility, cytotoxicity) are absent in the provided evidence. Comparisons rely on structural analogs and computational predictions .
  • Contradictions in electronic effects (e.g., nitro vs. fluoro) highlight the need for targeted studies to validate hypotheses.

Biological Activity

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone (CAS No. 339015-75-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H11N3O5S, with a molecular weight of 345.33 g/mol. The compound features a sulfone group attached to a phenyl ring and an oxadiazole moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H11N3O5S
Molecular Weight345.33 g/mol
CAS Number339015-75-7

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. For instance, in a study evaluating the efficacy of several oxadiazole derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, this compound was shown to inhibit tumor growth in xenograft models by promoting cell cycle arrest and apoptosis in HeLa cells .

The proposed mechanism for the biological activity of this compound involves its interaction with cellular targets that modulate signaling pathways related to inflammation and cell survival. The nitro group on the phenyl ring is believed to play a critical role in enhancing the compound's reactivity and biological activity .

Study on Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, this compound was evaluated for its antimicrobial efficacy against multiple pathogens. The study reported that at concentrations of 50 µg/mL, the compound inhibited the growth of Candida albicans by over 70%, indicating significant antifungal potential .

Investigation into Anticancer Effects

A recent investigation assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM after 48 hours of treatment. The study concluded that the compound's mechanism involved ROS generation leading to oxidative stress and subsequent apoptosis .

Q & A

Q. How can Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone be synthesized with high purity for research purposes?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Oxadiazole Formation : Cyclocondensation of amidoximes with nitrile derivatives under microwave irradiation (e.g., 120°C, 30 min) to form the 1,2,4-oxadiazole core .

Sulfone Introduction : Sulfonation of the phenyl ring using methyl sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .

Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals grown via slow evaporation (solvent: DCM/hexane) yield data with R factor < 0.06 and bond-length precision of ±0.005 Å. Angle deviations (e.g., C-SO₂-C ~109.5°) confirm stereoelectronic effects .

Advanced Questions

Q. What computational methods, such as DFT, are recommended to study the electronic properties of the compound's oxadiazole and sulfone moieties?

  • Methodological Answer :
  • DFT with Hybrid Functionals : B3LYP/6-31G(d) calculates HOMO-LUMO gaps, revealing electron-withdrawing effects of the 4-nitrophenyl group .
  • NBO Analysis : Quantifies hyperconjugation between oxadiazole N-O bonds and sulfone groups (e.g., σ→σ* interactions) .
    • Data Table :
ParameterOxadiazole CoreSulfone Group
HOMO (eV)-6.2-7.1
LUMO (eV)-1.8-2.3
Band Gap4.44.8

Q. How does the presence of the 4-nitrophenyl group influence the compound's reactivity in biological systems?

  • Methodological Answer : The nitro group enhances electron-deficient character , facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In vitro assays with GPCRs (e.g., serotonin receptors) show IC₅₀ values < 10 µM, comparable to analogues like L694247 .

Q. How can molecular docking studies be optimized to predict the interaction between this compound and biological targets like GPCRs?

  • Methodological Answer :
  • Ligand Preparation : Assign partial charges (Gasteiger-Marsili) and optimize geometry (MMFF94 force field).
  • Receptor Grid Generation : Define binding pockets using crystal structures (e.g., PDB: 6WGT for 5-HT receptors).
  • Scoring : Glide SP/XP scores prioritize poses with sulfone-oxadiazole π-stacking and nitro-group hydrogen bonding .

Q. What are the proposed mechanisms for the cyclocondensation reactions involved in forming the 1,2,4-oxadiazole ring?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of amidoxime oxygen on nitrile carbon, followed by dehydration (acid catalysis) to form the heterocycle. Isotopic labeling (¹⁵N) confirms N1 originates from the nitrile .

Q. How does the substitution pattern on the oxadiazole ring affect the compound's physicochemical properties?

  • Methodological Answer :
  • LogP : Electron-withdrawing groups (e.g., -NO₂) reduce lipophilicity (LogP = 2.1 vs. 3.5 for methyl derivatives) .
  • Solubility : Sulfone groups enhance aqueous solubility (25 mg/mL in PBS) compared to thioether analogues .

Tables for Key Comparisons

Q. Table 1: Biological Activity of Analogues

CompoundTarget (IC₅₀)Reference
L6942475-HT₁D (8.2 nM)
ST-1347PDE4 (12 nM)
Target CompoundGPCR (Est. 5–10 µM)

Q. Table 2: Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time (min)
HPLCC18Acetonitrile/0.1% TFA12.3
UPLCHSS T3Methanol/Water8.7

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